N1-cyclopentyl-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide
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Overview
Description
N1-cyclopentyl-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclopentyl group, a dimethylamino-substituted phenyl group, and an oxalamide moiety, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-cyclopentyl-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide typically involves a multi-step process:
Formation of the Intermediate: The initial step involves the preparation of the intermediate, 3-(4-(dimethylamino)phenyl)propylamine, through the reaction of 4-(dimethylamino)benzaldehyde with a suitable reducing agent such as sodium borohydride.
Cyclopentylation: The intermediate is then reacted with cyclopentyl bromide in the presence of a base like potassium carbonate to introduce the cyclopentyl group.
Oxalamide Formation: Finally, the cyclopentylated intermediate is reacted with oxalyl chloride in the presence of a base such as triethylamine to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N1-cyclopentyl-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxalamide group to amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles (e.g., halides, thiols); reactions often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Conversion to primary or secondary amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-cyclopentyl-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of advanced materials, such as polymers with specific mechanical or thermal properties.
Mechanism of Action
The mechanism by which N1-cyclopentyl-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The cyclopentyl group may enhance the compound’s lipophilicity, facilitating its passage through cellular membranes. The oxalamide moiety can form stable complexes with metal ions, potentially modulating enzymatic activities.
Comparison with Similar Compounds
Similar Compounds
N1-cyclopentyl-N2-(3-(4-methylphenyl)propyl)oxalamide: Similar structure but with a methyl group instead of a dimethylamino group.
N1-cyclopentyl-N2-(3-(4-aminophenyl)propyl)oxalamide: Contains an amino group instead of a dimethylamino group.
Uniqueness
N1-cyclopentyl-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide is unique due to the presence of the dimethylamino group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of materials with tailored properties.
Properties
IUPAC Name |
N'-cyclopentyl-N-[3-[4-(dimethylamino)phenyl]propyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-21(2)16-11-9-14(10-12-16)6-5-13-19-17(22)18(23)20-15-7-3-4-8-15/h9-12,15H,3-8,13H2,1-2H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVFCFDIIMYUIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)C(=O)NC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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